molecular formula C18H17NO B14408796 2-Ethoxy-3-methyl-4-phenylquinoline CAS No. 83463-86-9

2-Ethoxy-3-methyl-4-phenylquinoline

Cat. No.: B14408796
CAS No.: 83463-86-9
M. Wt: 263.3 g/mol
InChI Key: WPBHKJXOTZFRJJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Ethoxy-3-methyl-4-phenylquinoline, can be achieved through several methods. Common synthetic routes include the Skraup reaction, Friedlander reaction, Conrad-Limpach-Knorr reaction, Doebner-Miller reaction, and Combes reaction . These reactions typically involve the use of aniline as a reactant and various catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methyl-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

2-Ethoxy-3-methyl-4-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methyl-4-phenylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular functions. The specific pathways involved depend on the biological activity being studied. For example, in antimalarial research, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-methyl-4-phenylquinoline is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy, methyl, and phenyl groups can enhance its interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

83463-86-9

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-ethoxy-3-methyl-4-phenylquinoline

InChI

InChI=1S/C18H17NO/c1-3-20-18-13(2)17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-18/h4-12H,3H2,1-2H3

InChI Key

WPBHKJXOTZFRJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1C)C3=CC=CC=C3

Origin of Product

United States

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